Chloromethyl octanoate
CAS No.: 61413-70-5
Cat. No.: VC3831368
Molecular Formula: C9H17ClO2
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61413-70-5 |
---|---|
Molecular Formula | C9H17ClO2 |
Molecular Weight | 192.68 g/mol |
IUPAC Name | chloromethyl octanoate |
Standard InChI | InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 |
Standard InChI Key | JRCUJOMLYAQHDP-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)OCCl |
Canonical SMILES | CCCCCCCC(=O)OCCl |
Introduction
Molecular and Structural Characteristics
Chloromethyl octanoate is characterized by a linear octanoate chain (CH₃(CH₂)₆COO−) esterified to a chloromethyl group (−CH₂Cl). Key structural and molecular data include:
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₇ClO₂ | |
Molecular Weight | 192.68 g/mol | |
SMILES | CCCCCCCC(=O)OCCl | |
InChI Key | JRCUJOMLYAQHDP-UHFFFAOYSA-N | |
Boiling Point | 556.03 K (predicted) | |
Density | N/A |
The compound’s 2D and 3D structures have been validated via NMR and mass spectrometry. For instance, the NIST WebBook reports a molecular weight of 192.683 and provides electron ionization mass spectra, showing prominent peaks at m/z 192 (molecular ion) and fragment ions indicative of the chloromethyl group .
Synthesis Methods
Chloromethyl octanoate is synthesized through esterification and chlorination reactions. Two primary methodologies are documented:
Catalytic Chloromethylation
A patent (US3641119A) describes the reaction of carboxylic acid chlorides with formaldehyde or paraformaldehyde in the presence of FeCl₃ or SnCl₄ catalysts . For octanoyl chloride, this yields chloromethyl octanoate with high efficiency:
This method avoids polymer formation, a common issue with zinc chloride catalysts .
In Situ HCl Generation
Another approach (US3972947A) involves methylal (CH₃OCH₂OCH₃) reacting with acid chlorides in the presence of trace HCl or methanol, generating chloromethyl methyl ether intermediates . While optimized for shorter-chain esters, this method is adaptable to octanoate derivatives.
Spectral and Physicochemical Properties
Mass Spectrometry
The NIST Mass Spectrometry Data Center reports a base peak at m/z 43 (C₂H₃O⁺) and significant fragments at m/z 57 (C₃H₅O⁺) and m/z 71 (C₄H₇O⁺), consistent with octanoate chain cleavage .
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data (PubChemLite) highlights CCS values for adducts:
Table 2: CCS Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 193.09898 | 141.6 |
[M+Na]⁺ | 215.08092 | 152.1 |
[M-H]⁻ | 191.08442 | 140.7 |
NMR and IR Data
Comparative studies of monochloroesters reveal that the chloromethyl group induces a deshielding effect on adjacent carbons. For example, ¹³C NMR spectra show a carbonyl carbon shift to ~170 ppm, while the chloromethyl carbon resonates at ~45 ppm . IR spectra exhibit C=O stretching at 1740 cm⁻¹ and C-Cl stretching at 750 cm⁻¹ .
Applications in Research and Industry
Organic Synthesis
Chloromethyl octanoate serves as an intermediate in pharmaceuticals, such as prodrugs requiring esterase-activated release. Its reactivity enables nucleophilic substitutions, forming ethers or amines for polymerizable monomers .
Lipid Metabolism Studies
In hepatocyte models, octanoate derivatives are used to study mitochondrial β-oxidation. Chloromethyl octanoate’s incorporation into lipids has been tracked via ¹³C labeling, revealing its role in steatosis and oxidative stress pathways .
Industrial Uses
The compound is a precursor in coatings and adhesives, leveraging its ester and halogen functionalities for cross-linking reactions. Patents highlight its utility in synthesizing quaternary ammonium salts for antistatic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume